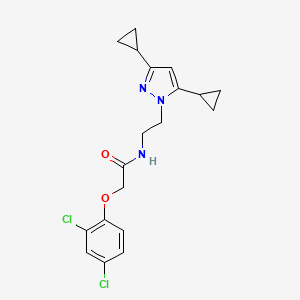![molecular formula C9H17ClN2O2 B2770558 {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride CAS No. 1431964-02-1](/img/structure/B2770558.png)
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isoxazoles, such as the one in this compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride” includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains an isopropyl group and a methoxyethylamine group.Chemical Reactions Analysis
The synthesis of isoxazoles, like the one in this compound, often involves (3 + 2) cycloaddition reactions . These reactions typically involve an alkyne acting as a dipolarophile and a nitrile oxide acting as the dipole .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Isoxazole derivatives are prevalent in commercially available drugs. Researchers have focused on developing eco-friendly synthetic strategies for isoxazole synthesis. Metal-catalyzed reactions (such as employing Cu(I) or Ru(II) as catalysts) have been common, but they suffer from drawbacks like high costs, toxicity, and waste generation. Therefore, alternative metal-free synthetic routes have gained attention . The compound could be explored for its potential as a drug candidate.
Anti-Inflammatory Properties
Given the isoxazole scaffold’s prevalence in anti-inflammatory drugs, investigating the anti-inflammatory activity of this compound is worthwhile. It may inhibit cyclooxygenase-1 (COX-1), a promising therapeutic target for cancer and neurodegenerative diseases .
Synthetic Methodology Development
Researchers might investigate novel synthetic routes for isoxazole derivatives. Green approaches, such as metal-free reactions, could be explored to enhance sustainability and reduce environmental impact .
Mécanisme D'action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It can be inferred that the compound interacts with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that isoxazole derivatives have significant biological interests . They are involved in various synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Result of Action
It is known that isoxazole derivatives have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Propriétés
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-7(2)9-5-8(13-11-9)6-12-4-3-10;/h5,7H,3-4,6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGKBTUFKFYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)COCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

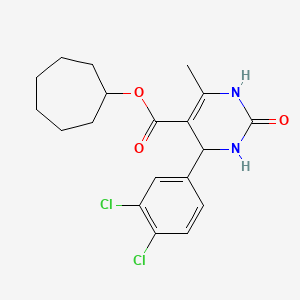

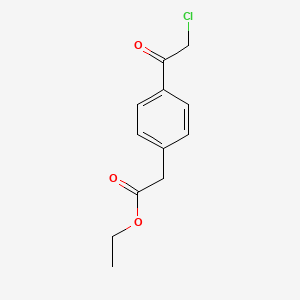
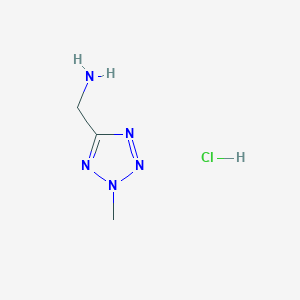

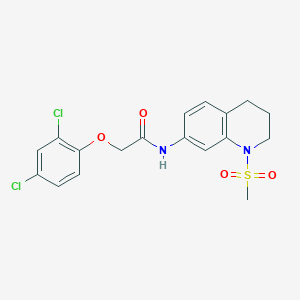
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
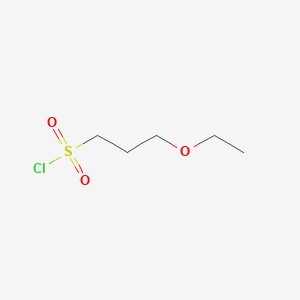

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)
